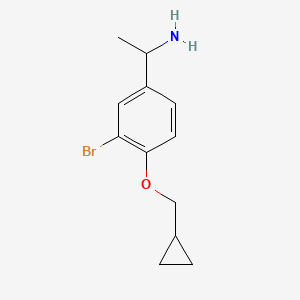
1-(3-Bromo-4-cyclopropylmethoxyphenyl)-ethylamine
Overview
Description
This compound is an amine, which means it contains a nitrogen atom. The “ethylamine” part of the name indicates a two-carbon chain (ethyl-) attached to the nitrogen atom. The rest of the name describes a phenyl group (a six-carbon ring) with a bromo (bromine atom), cyclopropylmethoxy (a methoxy group attached to a cyclopropyl group) substituents .
Molecular Structure Analysis
The compound likely has a planar aromatic ring (the phenyl group), with the bromo, cyclopropylmethoxy, and ethylamine substituents adding complexity to the structure .Chemical Reactions Analysis
Amines, in general, can participate in a variety of reactions. They can act as bases, nucleophiles, or ligands in coordination compounds. The bromine atom could potentially be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents .Scientific Research Applications
Synthesis and Organic Chemistry Applications
- Enantioselective Synthesis : A study demonstrates the use of cinchona alkaloids for the enantioselective synthesis of aza-Morita–Baylis–Hillman adducts, showcasing the potential of similar compounds in stereocontrolled organic synthesis (Martelli, Orena, & Rinaldi, 2011).
- Antidepressant Activity : Compounds structurally related to the queried chemical showed potential in inhibiting neurotransmitter uptake, suggesting their use in developing antidepressant medications (Yardley et al., 1990).
- Biocatalytic Processes : The resolution of related compounds through enantioselective lipase-mediated acylation is an efficient process, highlighting biocatalysis applications in producing enantiomerically pure substances (Gill, Das, & Patel, 2007).
Pharmacological Applications
- Antimicrobial and Antioxidant Properties : Certain cyclopropanation reactions yield compounds with excellent antimicrobial and antioxidant activities, indicating their potential in developing new therapeutic agents (Raghavendra et al., 2016).
- Carbonic Anhydrase Inhibition : Studies on cyclopropylcarboxylic acids and esters incorporating bromophenol moieties as inhibitors of the carbonic anhydrase enzyme show potential for therapeutic applications in diseases where carbonic anhydrase is a target (Boztaş et al., 2015).
Materials Science and Polymer Chemistry
- Block Copolymers Synthesis : Functionalized alkoxyamine initiators derived from bromophenol compounds have been used in the controlled synthesis of block copolymers, contributing to materials science and polymer chemistry advancements (Miura, Hirota, Moto, & Yamada, 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[3-bromo-4-(cyclopropylmethoxy)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-8(14)10-4-5-12(11(13)6-10)15-7-9-2-3-9/h4-6,8-9H,2-3,7,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRPPCRWSHNIFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OCC2CC2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-4-cyclopropylmethoxy-phenyl)-ethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1529255.png)
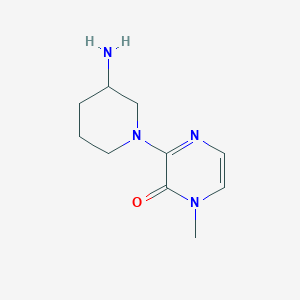
![2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1529257.png)
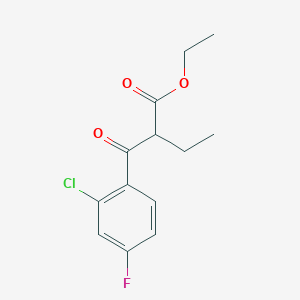
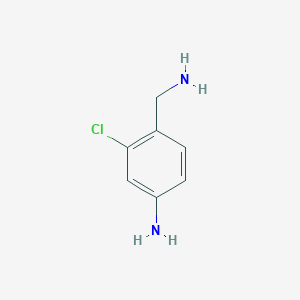
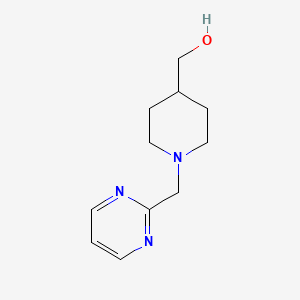
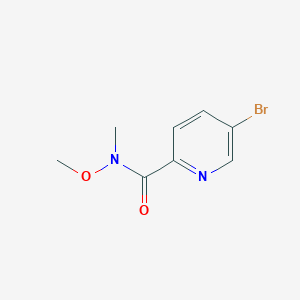
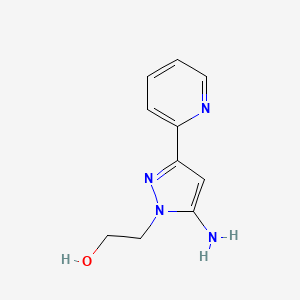
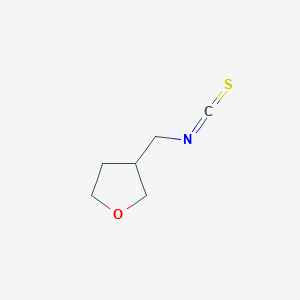
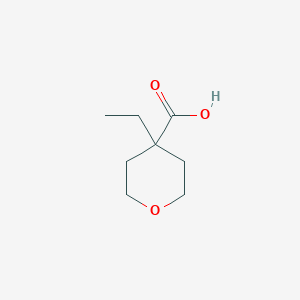
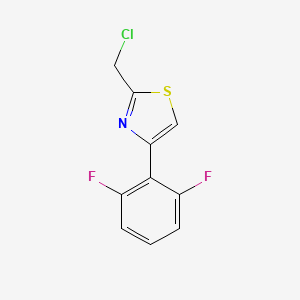
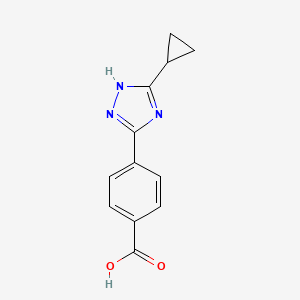
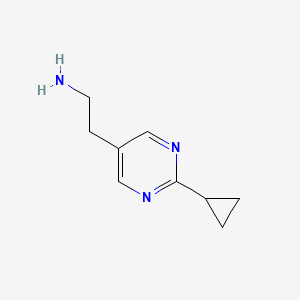
![1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1529277.png)